molecular formula C13H12FNO2 B1307733 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354816-24-3

8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B1307733
M. Wt: 233.24 g/mol
InChI Key: MYWYIHKEXNJAGX-UHFFFAOYSA-N
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Description

The compound 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities, including antibacterial properties. The presence of fluorine atoms in pharmaceuticals often enhances their bioavailability and metabolic stability, making them of significant interest in drug development .

Synthesis Analysis

The synthesis of related fluorinated quinoline derivatives has been reported through various methods. For instance, 8-substituted-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids were prepared from ethyl 2-mercaptoquinoline-3-carboxylates, which were obtained via an intramolecular cyclization reaction . Another efficient synthesis method for fluorine-bearing quinoline-4-carboxylic acids involved cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides . Specifically, 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines were synthesized by acid-catalyzed three-component cyclocondensation of 4-fluoroaniline with aromatic aldehydes and cyclopentadiene .

Molecular Structure Analysis

The molecular structure of fluorinated quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The addition of a fluorine atom at the 8-position and the tetrahydro-3H-cyclopenta[c] moiety indicates a complex structure that may influence the compound's reactivity and interaction with biological targets. The structure of these compounds has been confirmed through elemental and spectral analysis .

Chemical Reactions Analysis

The chemical reactivity of fluorinated quinoline derivatives includes the ability to undergo various reactions. For example, the decarboxylation of certain intermediates can lead to the formation of different quinoline derivatives with potential biological activities . Ozonolysis of trifluoroacetyl derivatives of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines resulted in the formation of stable ozonides with specific stereoconfigurations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinoline derivatives are influenced by their molecular structure. The introduction of fluorine atoms typically increases the lipophilicity of the compound, which can affect its solubility and permeability across biological membranes. The antibacterial activity of these compounds suggests that they have the necessary properties to interact with bacterial cells, potentially inhibiting their growth or killing them . The specific physical properties such as melting point, solubility, and stability of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid would require further empirical data for a detailed analysis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quinolines and Their Ozonides :
    • The compound 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can be synthesized via acid-catalyzed cyclocondensation, as shown in a study that synthesized similar compounds. These compounds, upon ozonolysis, produce stable ozonides with specific configurations (Tolstikov et al., 2014).

Biological and Medicinal Research

  • Antimycobacterial Evaluation :

    • Novel derivatives of the quinoline structure, related to 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, have been synthesized and evaluated for antimycobacterial activities. This includes studies against various strains of Mycobacterium tuberculosis, highlighting the potential of these compounds in treating mycobacterial infections (Dinakaran et al., 2008).
  • Amylolytic Agents :

    • Compounds structurally similar to 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid have shown high to moderate activity against certain fungi, suggesting their potential as amylolytic agents. This indicates a possible application in the development of antifungal agents or in agriculture (Makki et al., 2012).
  • Neurotropic Activity :

    • Studies have been conducted on substituted derivatives of similar quinolines, exploring their acute toxicity, analgesic activity, and effects on locomotor and exploratory activity. This suggests a potential application in neurology or pharmacology (Krainova et al., 2009).

Chemical Research

  • Synthesis of Novel Heterocyclic Compounds :

    • Research has been done on creating new classes of heterocyclic compounds, including derivatives of quinoline-4-carboxylic acid. These studies focus on efficient synthesis methods and evaluating the antibacterial activities of these compounds, relevant to the structural class of 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (Chu et al., 1986).
  • Development of Agrochemical Ingredients :

    • Research has also been conducted on the synthesis of fluorine-bearing quinoline derivatives, exploring their potential in agrochemical research. This indicates possible applications in developing new agrochemicals or pesticides (Aribi et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It is always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)13(16)17/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWYIHKEXNJAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395321
Record name 8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

CAS RN

354816-24-3
Record name 8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Citations

For This Compound
1
Citations
S Xia - 2009 - repositories.lib.utexas.edu
Influenza virus A and B are common pathogens that cause respiratory disease in humans. Recently, a highly virulent H5N1 subtype avian influenza virus caused disease outbreaks in …
Number of citations: 1 repositories.lib.utexas.edu

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